molecular formula C28H33N3O3 B2895977 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide CAS No. 1005305-49-6

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide

Cat. No.: B2895977
CAS No.: 1005305-49-6
M. Wt: 459.59
InChI Key: WZAKSVQZMWASEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a central ethyl linker substituted with a 1,2,3,4-tetrahydroisoquinoline moiety and a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-30(2)24-11-9-21(10-12-24)27(31-14-13-20-7-5-6-8-22(20)19-31)18-29-28(32)23-15-25(33-3)17-26(16-23)34-4/h5-12,15-17,27H,13-14,18-19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAKSVQZMWASEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C28H33N3O3
  • Molecular Weight : 459.59 g/mol

Structural Representation

The structural formula can be represented as follows:

\text{N 2 4 dimethylamino phenyl 2 1 2 3 4 tetrahydroisoquinolin 2 yl ethyl}-3,5-dimethoxybenzamide}

Biological Activity

This compound exhibits a range of biological activities:

1. Antitumor Activity

Research indicates that this compound shows significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study involving human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases:

  • Mechanism : It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation. In a model of Alzheimer's disease, it was shown to inhibit acetylcholinesterase activity and promote neurogenesis in hippocampal neurons .

3. Antidepressant Properties

Preliminary studies suggest that this compound may possess antidepressant-like effects:

  • Research Findings : Behavioral tests in animal models indicated that the compound could enhance serotonergic and dopaminergic neurotransmission .

The biological activity of this compound is believed to be mediated through several pathways:

  • Receptor Interaction : It interacts with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown and synthesis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress; promotes neurogenesis
AntidepressantEnhances serotonergic/dopaminergic transmission

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural homology with several benzamide derivatives, but key distinctions in substituents modulate its physicochemical and functional properties. Below is a comparative analysis:

Table 1: Structural and Substituent Comparisons
Compound Name Substituents on Benzamide Key Structural Features
Target Compound : N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethoxybenzamide 3,5-Dimethoxy Polar methoxy groups enhance solubility; tetrahydroisoquinoline may influence receptor binding .
Analog 1 : N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl}-3,5-dimethylbenzamide 3,5-Dimethyl Methyl groups reduce polarity compared to methoxy, potentially lowering solubility .
Analog 2 : N-(2,4-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid) 4-Ethoxymethoxy Ethoxymethoxy group offers hydrolytic instability but may improve bioavailability .
Analog 3 : N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide (Diflufenican) Fluorinated aryl groups Fluorine atoms enhance metabolic stability and lipophilicity .

Key Observations :

  • Polarity and Solubility : The target compound’s 3,5-dimethoxy groups increase hydrophilicity compared to the dimethyl substituents in Analog 1, which may improve aqueous solubility but reduce membrane permeability .
  • Bioisosteric Replacements: Analog 2 replaces the tetrahydroisoquinoline with an ethoxymethoxy group, highlighting divergent applications (e.g., pesticides vs.
  • Metabolic Stability : Fluorinated analogs like Diflufenican prioritize lipophilicity and resistance to enzymatic degradation, contrasting with the target compound’s polar design .

Functional and Pharmacological Implications

Receptor Binding and Selectivity

In contrast, dimethyl-substituted analogs (e.g., Analog 1) may exhibit reduced binding affinity due to decreased hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.